molecular formula C20H22N2O4S B12388752 Trim24/brpf1-IN-2

Trim24/brpf1-IN-2

Cat. No.: B12388752
M. Wt: 386.5 g/mol
InChI Key: GUDHFUSYMUTOKE-UHFFFAOYSA-N
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Description

Trim24/brpf1-IN-2 is a potent dual inhibitor targeting the bromodomains of tripartite motif-containing protein 24 (TRIM24) and bromodomain and PHD finger containing protein 1 (BRPF1). This compound has shown significant potential in cancer research, particularly in the treatment of prostate cancer, due to its ability to inhibit the growth of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trim24/brpf1-IN-2 involves the optimization and evaluation of 1-(indolin-1-yl)ethan-1-ones. The synthetic route typically includes the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Trim24/brpf1-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

Trim24/brpf1-IN-2 exerts its effects by binding to the bromodomains of TRIM24 and BRPF1. This binding inhibits the interaction of these proteins with acetylated histones, thereby regulating gene expression and inhibiting cancer cell growth. The compound’s mechanism of action involves the disruption of epigenetic signaling pathways, leading to the suppression of oncogenic processes .

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-5-yl)-5-cyclopropyl-2-methoxybenzenesulfonamide

InChI

InChI=1S/C20H22N2O4S/c1-13(23)22-10-9-16-11-17(6-7-18(16)22)21-27(24,25)20-12-15(14-3-4-14)5-8-19(20)26-2/h5-8,11-12,14,21H,3-4,9-10H2,1-2H3

InChI Key

GUDHFUSYMUTOKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4CC4)OC

Origin of Product

United States

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